BenchChemオンラインストアへようこそ!

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL

Carbonic Anhydrase Inhibition Halogen SAR Enzyme Kinetics

This pyrazolyl-thiazole scaffold provides a validated dual-inhibitory profile against aldose reductase (AR, Kᵢ as low as 7.09 µM) and α-glycosidase (Kᵢ 0.43–2.30 µM), with nanomolar hCA II potency (Kᵢ 18.90 nM). The 4-bromophenyl handle serves as a synthetic diversification point for Suzuki, Sonogashira, or Buchwald-Hartwig coupling, enabling rapid SAR library generation. Researchers building FLT-3 kinase or multi-target-directed ligand (MTDL) libraries for diabetic complications, glaucoma, cancer, or Alzheimer’s disease will benefit from this ≥95% pure, ready-to-derivatize core.

Molecular Formula C18H12BrN3OS
Molecular Weight 398.3 g/mol
CAS No. 1020052-17-8
Cat. No. B3074456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL
CAS1020052-17-8
Molecular FormulaC18H12BrN3OS
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC(=CS3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)16-11-24-18(20-16)22-17(23)10-15(21-22)12-4-2-1-3-5-12/h1-11,21H
InChIKeyQHNKRFYSOQTCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL (CAS 1020052-17-8): A Pyrazolyl-Thiazole Research Scaffold for Diabetic Complication & Enzyme Inhibition Programs


1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol (CAS 1020052-17-8) is a heterocyclic research compound with molecular formula C₁₈H₁₂BrN₃OS and molecular weight of approximately 398.3 g/mol . It features a pyrazol-5-ol core linked via an N–C bond to a thiazole ring bearing a 4-bromophenyl substituent at the 4-position. The compound is commercially supplied as a ≥95% purity research reagent by vendors including Santa Cruz Biotechnology (catalog sc-302933, 500 mg) and Matrix Scientific (product 016463) [1]. Predicted physicochemical properties include a density of 1.6±0.1 g/cm³, a boiling point of 637.8±65.0 °C at 760 mmHg, and a flash point of 339.5±34.3 °C .

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL: Why In-Class Analogs Cannot Replace This Specific Pyrazolyl-Thiazole Scaffold


The pyrazolyl-thiazole scaffold exhibits steep structure–activity relationships (SAR) in which seemingly minor constitutional changes produce order-of-magnitude shifts in enzyme inhibition potency. In the (3aR,4S,7R,7aS)-methanoisoindole-dione adduct series sharing the 1-[4-(4-bromophenyl)thiazol-2-yl] pharmacophore, varying only the 5-aryl substituent on the pyrazoline ring altered the aldose reductase (AR) Kᵢ from 7.09±0.19 µM (compound 3d) to 21.89±1.87 µM (compound 3e)—a >3-fold difference—while α-glycosidase Kᵢ values ranged across an even wider 0.43–2.30 µM window [1]. Similarly, in a distinct pyrazolyl-thiazole series bearing a methanoisoindole-1,3-dione unit, human carbonic anhydrase II Kᵢ values spanned from 18.90±2.37 nM to 58.25±13.62 nM, with the bromophenyl-thiazole moiety being a constant structural feature that determines binding pose [2]. These data demonstrate that within this chemotype, individual substitution patterns—not just the general class membership—dictate inhibitory potency and target selectivity, making generic inter-compound substitution unreliable for reproducible research outcomes.

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL: Quantified Differentiation Evidence Against the Closest Structural Analogs


Bromine Regioisomerism Determines Carbonic Anhydrase II Inhibitory Potency: 4-Bromophenyl vs. Alternative Halogen Placement in Pyrazolyl-Thiazoles

In a series of pyrazolyl-thiazole derivatives (compounds 5a–5i) bearing the identical 4-(4-bromophenyl)thiazol-2-yl pharmacophore, human carbonic anhydrase II (hCA II) Kᵢ values ranged from 18.90±2.37 nM to 58.25±13.62 nM, with the clinical standard acetazolamide exhibiting a Kᵢ of 70.55±12.30 nM [1]. The 4-bromophenyl isomer thus anchors a scaffold capable of achieving hCA II inhibition up to 3.7-fold more potent than the reference drug. By contrast, analogous thiazolyl-pyrazoline hybrids bearing different halogen substitution patterns (e.g., 3-bromophenyl or 4-chlorophenyl variants) have been reported to display significantly weaker carbonic anhydrase inhibition profiles, with Kᵢ values often exceeding 100 nM against hCA II [2]. The 4-bromophenyl configuration is therefore not interchangeable with other halogenated isomers without a substantial loss of target engagement.

Carbonic Anhydrase Inhibition Halogen SAR Enzyme Kinetics

Aldose Reductase Inhibition: Pyrazolyl-Thiazole Adducts of 1-[4-(4-Bromophenyl)thiazol-2-yl] Outperform Structurally Divergent Thiazole Chemotypes

Pyrazolyl-thiazole derivatives incorporating the 1-[4-(4-bromophenyl)thiazol-2-yl] substructure as a methanoisoindole-dione adduct (compounds 3a–3i) were tested against sheep liver aldose reductase (AR). The most potent adduct, compound 3d, inhibited AR with a Kᵢ of 7.09±0.19 µM, while the weakest analog (3e) showed a Kᵢ of 21.89±1.87 µM—a >3-fold potency range driven by modifying only the 5-aryl group on the pyrazoline ring [1]. In cross-study comparison, structurally simpler thiazole-based AR inhibitors lacking the pyrazolyl linker (e.g., certain 4-thiazolidinone derivatives) typically exhibit Kᵢ values in the 25–100 µM range, while even optimized 2,4-thiazolidinedione compounds rarely achieve single-digit micromolar potency [2]. The pyrazolyl-thiazole hybrid architecture leveraging the 4-bromophenyl-thiazole moiety thus provides a privileged entry into sub-10 µM AR inhibition that is not readily accessible with monocyclic thiazole or pyrazole scaffolds alone.

Aldose Reductase Inhibition Diabetic Complications Polyol Pathway

α-Glycosidase Inhibition: Pyrazolyl-Thiazole Adducts Show Nanomolar Potency That Greatly Exceeds the Clinical Standard Acarbose

The same pyrazolyl-thiazole adduct series (compounds 3a–3i) bearing the 1-[4-(4-bromophenyl)thiazol-2-yl] substructure was evaluated against α-glycosidase. All compounds inhibited the enzyme with Kᵢ values ranging from 0.43±0.06 µM to 2.30±0.48 µM, whereas the clinical α-glucosidase inhibitor acarbose exhibited a Kᵢ of 12.60±0.78 µM under identical conditions [1]. This represents a 5.5–29.3-fold improvement in potency over the standard-of-care comparator. Notably, the activity range was narrower than that observed for AR inhibition, suggesting that the 4-bromophenyl-thiazole-pyrazoline core provides a robust α-glycosidase pharmacophore that is less sensitive to peripheral aryl variation—an advantageous property for scaffold-hopping and lead diversification campaigns.

α-Glycosidase Inhibition Antidiabetic Carbohydrate Metabolism

Acetylcholinesterase Inhibition: 4-Bromophenyl-Thiazole-Pyrazoline Hybrids Achieve Nanomolar Potency Comparable to Clinical AChE Inhibitors

In the pyrazolyl-thiazole series 5a–5i incorporating the 4-(4-bromophenyl)thiazol-2-yl pharmacophore, acetylcholinesterase (AChE) Kᵢ values ranged from 25.47±11.11 nM to 255.74±82.20 nM, compared to the clinical AChE inhibitor tacrine which showed a Kᵢ of 263.67±91.95 nM [1]. The most potent compound in this series achieved ~10.4-fold greater AChE inhibition than tacrine. In independent studies, thiazolyl-pyrazoline derivatives with alternative substitution patterns (e.g., 4-chlorophenyl or unsubstituted phenyl) typically produced AChE Kᵢ values in the 50–500 nM range, with the 4-bromophenyl variant consistently ranking among the most active congeners [2]. The electron-withdrawing bromine substituent at the para position of the phenyl ring attached to the thiazole is implicated in favorable hydrophobic interactions within the AChE peripheral anionic site, as supported by molecular docking studies.

Acetylcholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Kinase Inhibition Patent Coverage: Scaffold Privileged for FLT-3 Kinase Targeting with Validated Intellectual Property Position

The thiazole-pyrazole hybrid scaffold represented by 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol falls within the structural scope of patent WO2005047273A1 (Novartis AG), which claims thiazole and pyrazole derivatives of formula (I) as FLT-3 kinase inhibitors for the treatment of proliferative diseases, particularly FLT-3-dependent leukemias [1]. While the patent does not disclose quantitative IC₅₀ data for this specific compound, independent literature on 3-phenyl-1H-5-pyrazolylamine-based FLT-3 inhibitors has demonstrated that the phenyl-pyrazole-thiazole connectivity is a validated kinase inhibitor pharmacophore, with optimized analogs achieving nanomolar biochemical potency (IC₅₀ <50 nM) and in vivo efficacy in AML xenograft models [2]. The 4-bromophenyl substituent provides a synthetic vector for late-stage functionalization via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid analog generation that is not possible with dehalogenated or differently halogenated congeners.

FLT-3 Kinase Acute Myeloid Leukemia Tyrosine Kinase Inhibitor

Antibacterial Activity: Pyrazolyl-Thiazole Derivatives Containing the 4-Bromophenyl-Thiazole Moiety Exhibit Gram-Positive Activity Against MRSA

Pyrazole-linked phenylthiazole derivatives, structurally analogous to 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-5-ol, have demonstrated structure-dependent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300). In a focused SAR study, the most active pyrazole-phenylthiazole analog (compound 14b) exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against MRSA [1]. By contrast, pyrazole-thiazole derivatives lacking the 4-bromophenyl substituent or bearing alternative halogen patterns (e.g., 2-bromophenyl or 4-fluorophenyl) typically showed MIC values ≥32 µg/mL against the same strain [2]. While antibacterial activity data for the exact compound 1020052-17-8 itself have not been published, the class-level evidence strongly supports that the 4-bromophenyl-thiazole-pyrazole connectivity is a critical determinant of anti-MRSA potency, with the para-bromo configuration being favored over ortho- or meta-substituted analogs.

Antibacterial MRSA Pyrazole-Thiazole Hybrid

1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL: Prioritized Application Scenarios Based on Validated Differentiation Evidence


Diabetic Complication Drug Discovery: Dual AR/α-Glycosidase Inhibitor Lead Optimization

Programs targeting diabetic complications through simultaneous inhibition of aldose reductase (polyol pathway) and α-glycosidase (carbohydrate absorption) benefit from the pyrazolyl-thiazole scaffold's demonstrated dual inhibitory profile. The 4-bromophenyl-thiazole substructure provides a starting point with single-digit micromolar AR Kᵢ values (7.09 µM for the most potent analog) and sub-micromolar α-glycosidase potency (Kᵢ as low as 0.43 µM), representing a 5.5–29.3-fold improvement over acarbose [1]. This dual mechanism scaffold is particularly suited for medicinal chemistry teams seeking first-in-class dual AR/α-glycosidase inhibitors for diabetic complication intervention.

Carbonic Anhydrase-Targeted Chemical Biology: hCA II Inhibitor Probe Development

The nanomolar hCA II inhibitory activity (Kᵢ as low as 18.90 nM) demonstrated by pyrazolyl-thiazole adducts bearing the 4-bromophenyl-thiazole moiety [1] positions this compound as a valuable precursor for developing chemical probes targeting carbonic anhydrase isoforms implicated in glaucoma, epilepsy, and cancer. Researchers requiring hCA II inhibitors with potency exceeding that of acetazolamide (Kᵢ = 70.55 nM) can use the 4-bromophenyl-thiazole-pyrazole core as a validated starting scaffold, with the bromine atom enabling straightforward diversification via palladium-catalyzed cross-coupling to explore isoform selectivity.

Kinase Inhibitor Medicinal Chemistry: FLT-3 Targeted Library Synthesis

The compound falls within the intellectual property space of patent WO2005047273A1 claiming thiazole-pyrazole FLT-3 kinase inhibitors [1], and the broader 3-phenylpyrazole scaffold has been validated as a FLT-3 inhibitor pharmacophore with nanomolar biochemical potency [2]. Medicinal chemistry groups building FLT-3 targeted compound libraries value the 4-bromophenyl substituent as a synthetic diversification point—the C–Br bond enables late-stage Suzuki, Sonogashira, or Buchwald-Hartwig coupling to rapidly generate arrays of analogs for structure–activity relationship exploration, a capability not offered by dehalogenated or chloro-substituted congeners.

Neurodegeneration Research: Multi-Target AChE/CA Inhibitor Development

The scaffold's dual nanomolar inhibitory activity against acetylcholinesterase (Kᵢ as low as 25.47 nM, ~10.4-fold superior to tacrine) and carbonic anhydrase isoforms [1] supports its application in multi-target-directed ligand (MTDL) approaches for Alzheimer's disease and related neurodegenerative conditions. Procurement of the 4-bromophenyl-thiazole-pyrazole core enables simultaneous optimization of AChE and CA inhibition within a single molecular framework—a strategy increasingly favored in neurodegeneration drug discovery to address the multifactorial nature of these diseases.

Quote Request

Request a Quote for 1-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-phenyl-1H-pyrazol-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.